dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
Dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a molecular formula of C28H27N3O4S3 . This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves multiple steps. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
Dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate can be compared with similar compounds such as:
- Methyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate .
- Ethyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate .
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C26H23N3O6S3 |
---|---|
Molecular Weight |
569.7g/mol |
IUPAC Name |
dimethyl 3-methyl-5-[[2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C26H23N3O6S3/c1-5-11-29-23(31)19-16(15-9-7-6-8-10-15)12-36-21(19)28-26(29)37-13-17(30)27-22-18(24(32)34-3)14(2)20(38-22)25(33)35-4/h5-10,12H,1,11,13H2,2-4H3,(H,27,30) |
InChI Key |
BLLBZNYAFOCRKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC=C)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC=C)C(=O)OC |
Origin of Product |
United States |
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